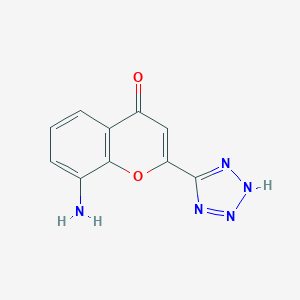

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a novel energetic compound with a high-nitrogen content, 1-amino-tetrazolo-[4,5-b]tetrazole, which shares the tetrazole moiety with the compound of interest . The second paper describes the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, which are related to chromen-4-one structures . These papers suggest that the compound of interest may have energetic properties due to the tetrazole group and could be synthesized through methods similar to those used for chromene derivatives.

Synthesis Analysis

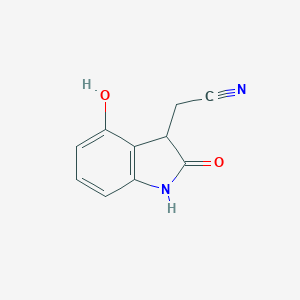

The synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not explicitly detailed in the provided papers. However, the synthesis of related compounds can offer a potential pathway. The organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles involves a tandem Michael addition - cyclization reaction . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving a cyclization step with a tetrazole precursor.

Molecular Structure Analysis

The molecular structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not directly analyzed in the papers. However, the first paper provides detailed theoretical calculations on the electronic structure properties and interactions of chemical bonds for a high-nitrogen compound . This information can be useful in predicting the molecular structure and stability of the compound of interest, as the presence of the tetrazole group is likely to influence its electronic properties.

Chemical Reactions Analysis

The chemical reactions involving 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are not covered in the provided papers. Nonetheless, the first paper's discussion on the azido-cyclization kinetics of a related compound suggests that the compound of interest may also undergo similar reactions, which could be relevant for its synthesis or functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are not directly reported in the papers. However, the first paper predicts properties such as density, enthalpy of formation, and detonation performance for a high-nitrogen compound . These properties are important for understanding the energetic potential of the compound of interest. The second paper does not provide specific physical or chemical properties but does indicate that the chromene derivatives synthesized can exhibit moderate enantioselectivity , which could suggest that the compound of interest may also display chiral properties.

Wissenschaftliche Forschungsanwendungen

-

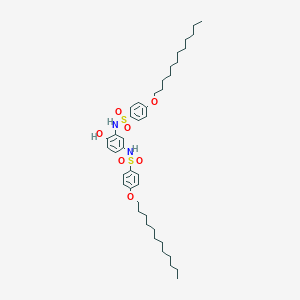

Pharmaceutical Synthesis

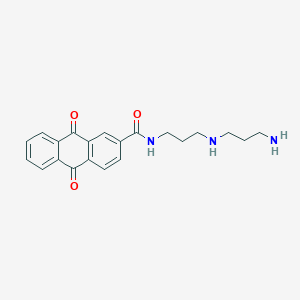

- Summary of Application : “8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one” is used in the synthesis of pharmaceuticals . It is a key intermediate in the production of Pranlukast, a medication used to treat bronchial asthma .

- Methods of Application : The compound is prepared through a multi-step reaction involving 3-amino-2-hydroxyacetophenone, sodium hydroxide or potassium hydroxide, acetyl chloride, sodium methoxide or potassium tert-butoxide, DMSO (dimethylsulfoxide), and 1H-tetrazol-5-carboxylic acid ethyl ester .

- Results or Outcomes : The method has been described as having high added value and can obtain high value-added products. Despite the multi-step reactions, they can be completed in one or two steps, simplifying the process and making it suitable for industrial production .

-

Carbon Capture

- Summary of Application : Tetrazole-based molecules, such as “8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one”, have been used in the preparation of porous metal-tetrazolate architectures for applications like carbon capture .

- Methods of Application : The compound is used in the synthesis of metal-organic frameworks (MOFs) that have high selectivity for adsorbing CO2 . This is attributed to the high density of free nucleophilic tetrazole N atoms on the pore surfaces .

- Results or Outcomes : The study reported the synthesis of three tetrazole-based MOFs. One of these MOFs showed high selectivity for adsorbing CO2 .

Eigenschaften

IUPAC Name |

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQAIJMONCDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474135 |

Source

|

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | |

CAS RN |

110683-22-2 |

Source

|

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)

![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)